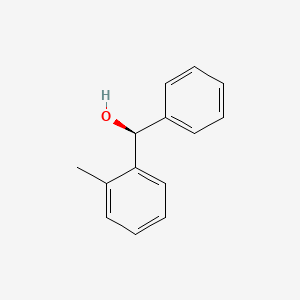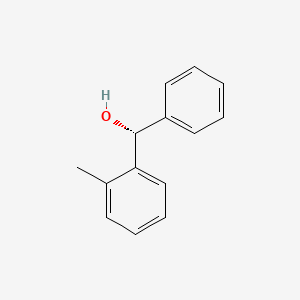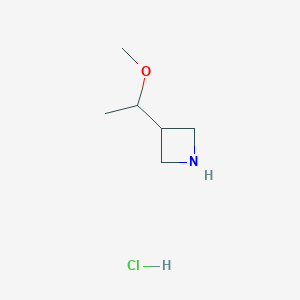
3-(1-Methoxyethyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methoxyethyl)azetidine hydrochloride is a chemical substance with the CAS Number: 1781791-41-0 . It has a molecular weight of 151.64 and is a yellow to brown liquid . It has recently gained attention in the scientific community.
Synthesis Analysis
The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C6H14ClNO . The InChI code is 1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H .Chemical Reactions Analysis
Azetidines, including this compound, have shown unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
This compound is a yellow to brown liquid . It has a molecular weight of 151.64 and a molecular formula of C6H14ClNO .科学的研究の応用
Synthesis and Chemical Transformations
- Azetidines, including derivatives similar to “3-(1-Methoxyethyl)azetidine hydrochloride,” are used as intermediates in the synthesis of various heterocyclic compounds. For example, 2-aryl-3,3-dichloroazetidines serve as precursors for aziridines and aroylaziridines, highlighting the versatility of azetidines in chemical transformations (Dejaegher et al., 2002).
- The development of scalable processes for the production of highly energetic building blocks, such as 3-(Bromoethynyl)azetidine, for pharmaceutical applications, demonstrates the importance of azetidine derivatives in synthetic chemistry (Kohler et al., 2018).
Pharmacological Applications
- Azetidine derivatives have been explored for their potential as anticancer agents, with some compounds showing significant in vitro antiproliferative activity against various cancer cell lines. This research underscores the therapeutic potential of azetidine-based compounds in oncology (Parmar et al., 2021).
- Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant activity, indicating the potential use of azetidine derivatives in developing antioxidant therapies (Nagavolu et al., 2017).
Drug Development and Safety Studies
- Azetidines are utilized as building blocks for the preparation of various pharmacologically relevant compounds, including trifluoromethyl-containing aminopropanes and aziridines, showcasing their application in drug development and the modification of molecular properties for enhanced safety and efficacy (Dao Thi et al., 2018).
将来の方向性
Azetidines, including 3-(1-Methoxyethyl)azetidine hydrochloride, have recently gained attention in the scientific community. They are considered important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include further exploration of their unique reactivity, development of new synthesis methods, and potential applications in drug discovery, polymer synthesis, and as chiral templates .
特性
IUPAC Name |
3-(1-methoxyethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGTWBGLAAKCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

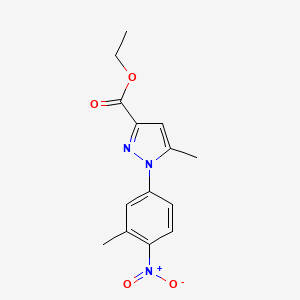
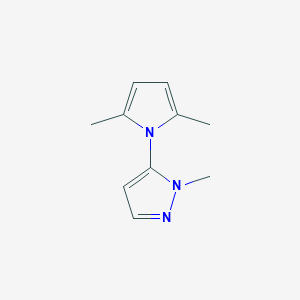

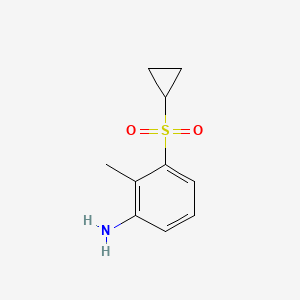
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
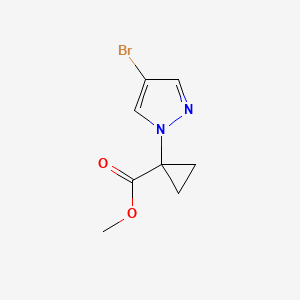
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)




![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
